![molecular formula C25H19BrN2O3 B323121 N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B323121.png)
N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is a complex organic compound with the molecular formula C25H19BrN2O3 and a molecular weight of 475.3 g/mol This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, an acetyl group, and a biphenyl carbohydrazide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the bromonaphthalene derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Although not widely used in industrial applications, its derivatives may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety can bind to hydrophobic pockets in proteins, while the carbohydrazide segment may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound shares the bromonaphthalene moiety but differs in its overall structure and functional groups.
Biphenyl derivatives: Compounds with biphenyl backbones are common in organic chemistry and have diverse applications.
Uniqueness
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is unique due to its combination of a bromonaphthalene moiety and a biphenyl carbohydrazide segment. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H19BrN2O3 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
N//'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H19BrN2O3/c26-24-21-9-5-4-8-19(21)14-15-22(24)31-16-23(29)27-28-25(30)20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-15H,16H2,(H,27,29)(H,28,30) |
InChI Key |
RTAHCPMHIYWSCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323041.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide](/img/structure/B323042.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]thiophene-2-carbohydrazide](/img/structure/B323043.png)

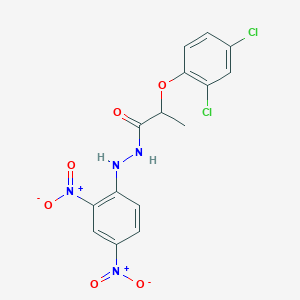
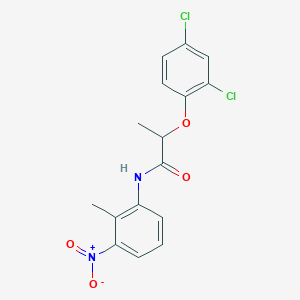
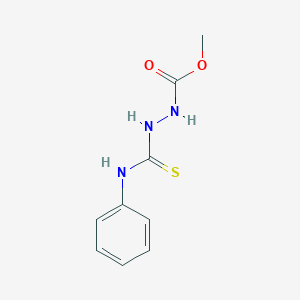
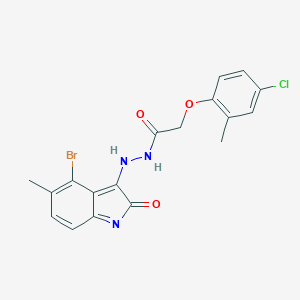

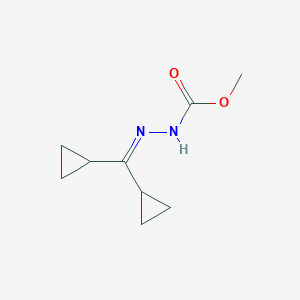
![Methyl 2-[2-(ethoxycarbonyl)-1-methylbutylidene]hydrazinecarboxylate](/img/structure/B323055.png)
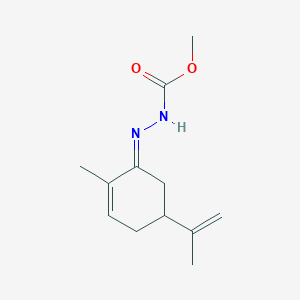
![methyl N-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propylamino]carbamate](/img/structure/B323057.png)
![Methyl 2-[2-(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B323060.png)
